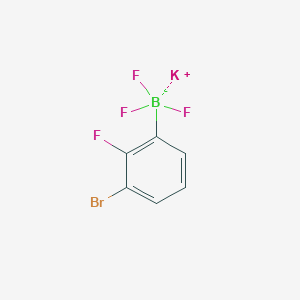

Potassium (3-bromo-2-fluorophenyl)trifluoroboranuide

CAS No.:

Cat. No.: VC18039308

Molecular Formula: C6H3BBrF4K

Molecular Weight: 280.90 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3BBrF4K |

|---|---|

| Molecular Weight | 280.90 g/mol |

| IUPAC Name | potassium;(3-bromo-2-fluorophenyl)-trifluoroboranuide |

| Standard InChI | InChI=1S/C6H3BBrF4.K/c8-5-3-1-2-4(6(5)9)7(10,11)12;/h1-3H;/q-1;+1 |

| Standard InChI Key | XGRBSDGUKKHIKW-UHFFFAOYSA-N |

| Canonical SMILES | [B-](C1=C(C(=CC=C1)Br)F)(F)(F)F.[K+] |

Introduction

Structural and Molecular Characteristics

Chemical Identity

Potassium (3-bromo-2-fluorophenyl)trifluoroboranuide has the molecular formula C₆H₃BBrF₄K and a molecular weight of 280.90 g/mol . Its IUPAC name, potassium;(3-bromo-2-fluorophenyl)-trifluoroboranuide, reflects the trifluoroborate anion paired with a potassium cation. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1870888-57-5 | |

| InChI Key | XGRBSDGUKKHIKW-UHFFFAOYSA-N | |

| SMILES | B-(F)(F)F.[K+] | |

| PubChem CID | 106644253 |

The structure features a phenyl ring with bromine (3-position) and fluorine (2-position) substituents, stabilized by a trifluoroborate group. This configuration enhances electrophilic reactivity while maintaining stability under standard conditions.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting a bromo-fluorophenyl precursor with potassium trifluoroborate under controlled conditions . Key steps include:

-

Halogen Exchange: Aryl halides react with potassium trifluoroborate in polar aprotic solvents (e.g., THF or DMF).

-

Base-Mediated Deprotonation: Bases like K₂CO₃ facilitate boronate formation.

-

Purification: Crystallization or chromatography isolates the product .

Mechanistic Insights

In Suzuki-Miyaura coupling, the trifluoroborate acts as a nucleophile, transferring the aryl group to palladium catalysts. The bromine and fluorine substituents modulate electronic effects, enhancing oxidative addition rates.

Physicochemical Properties

Stability and Solubility

The compound is stable under inert atmospheres but hygroscopic, requiring anhydrous storage . Solubility data:

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | <0.1 | 25 |

| DMSO | 15–20 | 25 |

| THF | 30–35 | 25 |

Data inferred from analogous trifluoroborates .

Spectroscopic Data

-

¹H NMR: δ 7.4–7.6 (m, aromatic H), 6.9–7.1 (d, J = 8 Hz, meta-H).

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound is pivotal in Suzuki-Miyaura couplings, forming biaryl structures essential for drug intermediates. For example:

-

Synthesis of ibrutinib analogs via coupling with heteroaryl bromides .

-

Construction of fluorescent tags for bioimaging.

Medicinal Chemistry

As a precursor to kinase inhibitors, it enhances selectivity for targets like BTK and EGFR . Recent studies highlight its role in proteolysis-targeting chimeras (PROTACs).

Comparative Analysis with Analogous Compounds

| Compound | Molecular Weight | Reactivity (vs. Suzuki) | Applications |

|---|---|---|---|

| K[(3-Br-2-F-C₆H₃)BF₃] | 280.90 | High | Pharmaceuticals, Materials |

| K[(4-CF₃-C₆H₄)BF₃] | 273.08 | Moderate | Agrochemicals |

| K[(Z)-2-Br-2-Ph-CH=CH-BF₃] | 288.94 | Low | Polymer Chemistry |

Data compiled from.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume